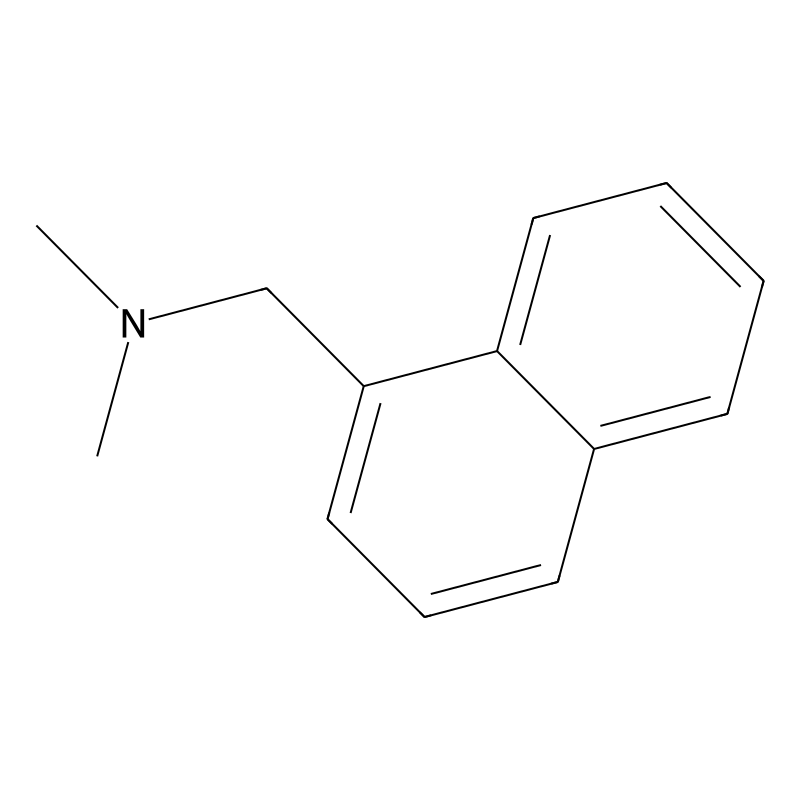

N,N-dimethyl-1-(naphthalen-1-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N,N-Dimethyl-1-(naphthalen-1-yl)methanamine, with the chemical formula C₁₂H₁₃N and CAS number 16413-71-1, is a tertiary amine characterized by the presence of a naphthalene ring. This compound features two methyl groups attached to the nitrogen atom and is notable for its potential applications in various chemical and pharmaceutical contexts. The structural uniqueness of this compound arises from its naphthyl group, which contributes to its aromatic properties and influences its reactivity and biological activity.

- Alkylation Reactions: The nitrogen atom can act as a nucleophile, allowing it to participate in alkylation reactions with various electrophiles.

- Acylation Reactions: This compound can react with acyl chlorides or anhydrides to form amides.

- Reductive Amination: This involves the reaction of naphthaldehyde with dimethylamine in the presence of reducing agents.

These reactions are crucial for synthesizing derivatives and exploring its potential applications in drug development and material science.

Research indicates that N,N-Dimethyl-1-(naphthalen-1-yl)methanamine exhibits biological activity that may be relevant in pharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to their potential as antidepressants or stimulants. The presence of the naphthalene moiety may enhance interactions with biological targets, although specific studies on this compound's pharmacological profile remain limited.

The synthesis of N,N-Dimethyl-1-(naphthalen-1-yl)methanamine can be achieved through several methods:

- Reaction of N-Methylformamide with 1-Chloromethylnaphthalene: This method involves generating an anion from N-methylformamide and reacting it with 1-chloromethylnaphthalene in the presence of a base and phase transfer catalyst. The process yields the desired product after purification steps, such as extraction and distillation .

- Reductive Amination: A common method involves reacting naphthaldehyde with dimethylamine under reducing conditions, which can lead to the formation of N,N-Dimethyl-1-(naphthalen-1-yl)methanamine .

- Palladium-Catalyzed Reactions: Utilizing palladium complexes in a controlled atmosphere can facilitate the formation of this compound through various coupling reactions .

N,N-Dimethyl-1-(naphthalen-1-yl)methanamine has potential applications in several fields:

- Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new medications targeting neurological disorders.

- Chemical Intermediates: It can act as an intermediate in synthesizing other complex organic molecules.

- Material Science: Its properties may be exploited in creating new materials or enhancing existing ones due to its aromatic nature.

Several compounds share structural similarities with N,N-Dimethyl-1-(naphthalen-1-yl)methanamine. Here’s a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| N-Methyl-1-(naphthalen-2-yl)methanamine | 14489-75-9 | 0.94 |

| 1-(4-Ethylphenyl)-N-methylmethanamine | 568577-84-4 | 0.87 |

| N-(4-(tert-butyl)benzyl)-N-methyl-1-(naphthalen-1-yl)methanamine hydrochloride | 101827-46-7 | 0.86 |

| N-Benzyl-N-methyl-1-phenylmethanamine | 102-05-6 | 0.84 |

The uniqueness of N,N-Dimethyl-1-(naphthalen-1-yl)methanamine lies in its specific combination of functional groups and aromatic structure, which may confer distinct biological activities compared to these similar compounds.

The most established classical approaches for synthesizing N,N-dimethyl-1-(naphthalen-1-yl)methanamine include reductive amination and nucleophilic substitution methodologies that have been extensively validated in synthetic organic chemistry.

Reductive Amination Strategy

Reductive amination represents the most direct and widely employed classical method for accessing N,N-dimethyl-1-(naphthalen-1-yl)methanamine [2]. This approach involves the reaction of 1-naphthaldehyde with dimethylamine in the presence of suitable reducing agents. The reaction typically employs sodium cyanoborohydride or hydrogen with palladium on carbon as the reducing system .

The reaction proceeds through initial imine formation between the aldehyde and dimethylamine, followed by selective reduction to yield the desired tertiary amine. Sodium cyanoborohydride proves particularly advantageous as it selectively reduces imines while leaving aldehydes largely unreacted, thereby minimizing side reactions [2]. Typical reaction conditions involve methanol or ethanol as solvent at room temperature or slightly elevated temperatures, yielding the target compound in 75-95% yield .

Nucleophilic Substitution Approach

The nucleophilic substitution route utilizes 1-chloromethylnaphthalene as the electrophilic partner, reacting with dimethylamine under basic conditions [3]. This transformation is typically performed in the presence of bases such as sodium hydroxide or potassium carbonate in organic solvents including dichloromethane or toluene .

The reaction mechanism proceeds via a classical SN2 pathway, where the nucleophilic dimethylamine attacks the activated benzylic carbon, displacing the chloride leaving group. Reaction conditions generally require temperatures ranging from room temperature to reflux, depending on the substrate reactivity and desired reaction rate [4]. Yields typically range from 60-85%, with the variation depending on reaction optimization and purification efficiency .

Stepwise Alkylation Methodology

A systematic stepwise alkylation approach provides excellent control over the degree of methylation . This method begins with 1-(naphthalen-1-yl)methanamine as the starting material, which undergoes controlled methylation using reagents such as methyl iodide or formaldehyde in the presence of bases.

The stepwise approach typically involves initial N-monomethylation followed by a second methylation to achieve the desired N,N-dimethylated product. Optimal conditions include temperatures of 50-55°C in solvents such as acetonitrile or dichloromethane, with reaction times of 3-4 hours . This methodology achieves yields up to 91.6% when properly optimized, offering superior control compared to direct dimethylation approaches .

Modern Synthetic Approaches

Contemporary synthetic methodologies have introduced several innovative approaches that address limitations of classical methods while incorporating principles of green chemistry and improved efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful modern approach for naphthalene derivative preparation [5] [6]. These methods significantly reduce reaction times from hours or days to minutes while often improving yields and selectivity. Microwave irradiation provides uniform heating and enables reactions at elevated temperatures under controlled conditions [5].

For naphthalene methylamine derivatives, microwave-assisted protocols typically operate at temperatures between 120-200°C for 15-60 minutes, achieving yields of 70-95% [5]. The method is particularly advantageous for reactions requiring elevated temperatures and offers improved energy efficiency compared to conventional heating methods [5].

Green Chemistry Approaches

Modern green chemistry principles have been successfully applied to naphthalene synthesis [7] [8]. Hydrothermal synthesis in aqueous media represents one such approach, eliminating the need for organic solvents while maintaining high efficiency [7]. These methods proceed quantitatively without requiring catalysts or excess reagents, aligning with sustainable chemistry principles [7].

Photocatalytic methods using naphthalene monoimide as a photocatalyst have also been developed, enabling dehydrogenation reactions under mild conditions [8]. These approaches operate at room temperature under aerobic conditions, providing sustainable alternatives to traditional thermal methods [8].

Flow Chemistry Integration

Contemporary flow chemistry techniques offer continuous processing capabilities with enhanced control over reaction parameters. These methods enable precise temperature and residence time control, often resulting in improved yields and reduced side product formation. Flow systems are particularly advantageous for scale-up applications and can be integrated with automated purification systems.

Regioselective Synthesis Strategies

Achieving precise regioselectivity in naphthalene functionalization represents a significant synthetic challenge that has been addressed through various strategic approaches.

Site-Selective Functionalization

Recent advances in site-selective C-H functionalization of naphthalene derivatives have enabled precise control over substitution patterns [9] [10]. Palladium-catalyzed approaches utilizing directing groups achieve excellent regioselectivity, with selectivity ratios exceeding 20:1 for specific positions [9].

The use of tertiary phosphine ligands in ruthenium-catalyzed systems enables remote C5-selective functionalization of naphthalene derivatives [9]. These methods override traditional electronic and steric selectivity patterns, providing access to previously challenging substitution patterns with excellent regioselectivity [9].

Ligand-Controlled Selectivity

Ligand-controlled regioselective approaches have proven particularly effective for naphthalene functionalizations [11] [12]. Palladium-catalyzed reactions of 1-(chloromethyl)naphthalenes demonstrate remarkable ligand-dependent selectivity, where sterically bulky ligands favor para-substitution while less hindered ligands promote ortho-substitution [11].

These approaches achieve selectivity through formation of distinct η³-benzylpalladium or η¹-benzylpalladium intermediates, depending on the ligand environment [11]. The method provides access to diverse substitution patterns with high selectivity and broad functional group tolerance [11].

Substrate-Controlled Approaches

Electronic and steric properties of substrates can be leveraged to achieve regioselective transformations [10]. Electron-withdrawing and electron-donating groups direct substitution to specific positions through electronic effects, while steric hindrance influences approach vectors for incoming reagents [10].

Directing group strategies enable predictable regioselectivity by coordinating with metal catalysts and directing functionalization to adjacent positions [10]. This approach has proven particularly effective for C-H activation reactions where precise positional control is required [10].

Purification and Characterization Techniques

Effective purification and comprehensive characterization are critical for obtaining pure N,N-dimethyl-1-(naphthalen-1-yl)methanamine and confirming its structure and purity.

Chromatographic Purification

Column chromatography using silica gel with gradient elution represents the standard purification method . Optimal mobile phase systems typically employ pentane:ethyl acetate ratios of 9:1, gradually increasing polarity to achieve effective separation . This approach consistently yields products with purities exceeding 95% .

High-performance liquid chromatography (HPLC) provides enhanced resolution for analytical purity assessment and preparative purification of complex mixtures. Reverse-phase HPLC using C18 columns with acetonitrile-water gradients proves particularly effective for naphthalene derivatives [13].

Alternative purification strategies include formation of hydrochloride salts, which often crystallize readily and provide enhanced purification compared to free base isolation . This approach is particularly beneficial when the free base exhibits limited crystallinity or when enhanced water solubility is desired .

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation through characteristic signal patterns [14]. The N,N-dimethyl protons appear as a sharp singlet at δ 2.20-2.28 ppm, while the naphthyl aromatic protons display complex multipicity in the δ 7.1-8.5 ppm region .

¹³C NMR spectroscopy offers complementary structural information, with characteristic signals for the dimethylamino carbon atoms and distinct aromatic carbon resonances throughout the δ 110-140 ppm region [14] [15]. Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, provide definitive connectivity information for complete structural elucidation [14].

Mass spectrometry confirms molecular weight through observation of the molecular ion peak [M+H]⁺ at m/z 186.1 for the protonated molecular ion . High-resolution mass spectrometry provides elemental composition confirmation with typical accuracy within 2 ppm of theoretical values .

Physical Property Determination

Infrared (IR) spectroscopy serves as a valuable complementary technique, with the absence of N-H stretching vibrations around 3300 cm⁻¹ confirming complete N,N-dimethylation . Aromatic C-H stretches appear in the 3000-3100 cm⁻¹ region, while C-N stretching vibrations occur around 1200-1300 cm⁻¹ .

Melting point determination provides purity assessment and compound identification. Pure N,N-dimethyl-1-(naphthalen-1-yl)methanamine typically exhibits sharp melting transitions, with broad melting ranges indicating impurity presence [13].

X-ray crystallography offers definitive structural confirmation when suitable crystals can be obtained. This technique provides precise bond lengths, angles, and intermolecular interactions, serving as the gold standard for structural verification [16].

Scale-up Considerations for Laboratory Synthesis

Successful scale-up from analytical to preparative quantities requires careful consideration of multiple factors including heat transfer, mixing efficiency, safety considerations, and economic viability.

Reaction Engineering Considerations

Heat transfer becomes increasingly critical at larger scales, particularly for exothermic transformations. Temperature control systems must be designed to handle increased heat generation while maintaining reaction selectivity [17]. Cooling capacity should exceed heat generation rates by appropriate safety margins [17].

Mixing efficiency directly impacts reaction outcomes at larger scales. Mechanical stirring systems must provide adequate agitation to ensure homogeneous reaction conditions while avoiding excessive shear that might promote side reactions [17]. Impeller design and tip speed calculations ensure proper mixing without creating problematic vortices [17].

Mass transfer considerations become particularly important for heterogeneous reactions or those involving gas-liquid interfaces. Bubble size distribution and interfacial area must be optimized for efficient gas absorption or stripping operations [17].

Process Optimization Strategies

Statistical design of experiments enables systematic optimization of multiple variables simultaneously, reducing development time and improving process understanding [17]. Response surface methodology identifies optimal operating conditions while defining acceptable operating ranges [17].

Process analytical technology provides real-time monitoring of critical parameters, enabling better process control and consistent product quality [17]. In-line spectroscopy and chromatographic analysis facilitate immediate response to process deviations [17].

Continuous processing offers advantages for certain transformations, including improved heat transfer, reduced hold-up volumes, and enhanced safety profiles. Flow chemistry approaches may be particularly beneficial for reactions requiring precise temperature control or short residence times [17].